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Abstract
Z-Ala-Glu-Val-Asp-fmk (Z-Aevd-fmk) is a synthetic tetrapeptide that functions as a cell-

permeable, irreversible inhibitor of caspases, with a notable specificity for caspase-10. As a

member of the fluoromethyl ketone (FMK)-derivatized peptide inhibitor family, it acts by

covalently binding to the active site of the target caspase, thereby preventing its proteolytic

activity. This technical guide provides an in-depth analysis of the target specificity, enzyme

kinetics, and relevant signaling pathways associated with Z-Aevd-fmk, along with detailed

experimental protocols for its characterization.

Mechanism of Action
Z-Aevd-fmk belongs to a class of irreversible inhibitors that form a covalent bond with the

catalytic cysteine residue in the active site of caspases.[1] The fluoromethyl ketone (FMK)

group is key to this mechanism. The inhibitor is designed to mimic the natural substrate of the

target caspase. Upon binding, the cysteine residue in the caspase's active site attacks the

carbonyl carbon of the ketone. This interaction is followed by the formation of a stable

thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme. The N-terminal

benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor, allowing it to be

used effectively in cell-based assays.[1]
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Target Specificity and Enzyme Kinetics
Z-Aevd-fmk is widely recognized as an inhibitor of caspase-10. The peptide sequence Ala-Glu-

Val-Asp (AEVD) is based on the substrate specificity of caspase-10. While it is primarily

targeted at caspase-10, like many peptide-based caspase inhibitors, it may exhibit cross-

reactivity with other caspases, particularly those with similar substrate recognition motifs such

as caspase-8.

Data Presentation
Comprehensive quantitative data detailing the IC50 or Ki values of Z-Aevd-fmk against a full

panel of caspases is not extensively available in publicly accessible literature. It is commonly

used in cell culture at working concentrations ranging from 10 µM to 100 µM to inhibit caspase-

10 activity.[2]

For a contextual understanding of caspase inhibitor potencies, the following table summarizes

the IC50 values for other commonly used, structurally related peptide-based caspase inhibitors.

Inhibitor Target Caspase(s) Reported IC50/Ki Values

Z-VAD-fmk Pan-caspase

Ki: 0.8 nM for Caspase-1. Also

inhibits Caspases-3, -4, -5, -6,

-7, -8, -9, -10.[3]

Z-DEVD-fmk Caspase-3, -7

Potent inhibitor of Caspase-3.

Also shows inhibition of

Caspases-6, -8, and -10.[3][4]

Z-IETD-fmk Caspase-8
Potent and selective inhibitor

of Caspase-8.[3][5]

Z-LEHD-fmk Caspase-9 Potent inhibitor of Caspase-9.

Note: The values presented are for context and are not the IC50 values for Z-Aevd-fmk.

Relevant Signaling Pathways
Caspase-10 is an initiator caspase primarily involved in the extrinsic pathway of apoptosis. This

pathway is triggered by extracellular death signals.
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Extrinsic Apoptosis Pathway
The extrinsic apoptosis pathway is initiated by the binding of death ligands (such as FasL or

TNF-α) to their corresponding death receptors (e.g., FasR or TNFR1) on the cell surface. This

ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD (Fas-

Associated Death Domain). FADD, in turn, recruits procaspase-10 and procaspase-8 to form

the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-10 and -8

undergo proximity-induced dimerization and auto-activation. Activated caspase-10 can then

initiate a downstream caspase cascade by cleaving and activating effector caspases, such as

caspase-3 and -7, which ultimately leads to the execution of apoptosis.
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Caption: The Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols
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The following is a detailed methodology for determining the IC50 value of a caspase inhibitor,

such as Z-Aevd-fmk, using an in vitro fluorometric assay.

Protocol: Determination of IC50 for a Caspase Inhibitor
Objective: To determine the concentration of an inhibitor required to reduce the activity of a

specific caspase by 50%.

Materials:

Recombinant active caspase-10

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

Z-Aevd-fmk inhibitor

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

96-well black microplate

Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

DMSO (for dissolving inhibitor)

Procedure:

Inhibitor Preparation:

Prepare a stock solution of Z-Aevd-fmk (e.g., 10 mM) in DMSO.

Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of

concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare

a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest

inhibitor concentration).

Enzyme Preparation:

Dilute the recombinant active caspase-10 in ice-cold Assay Buffer to the desired working

concentration. The optimal concentration should be determined empirically to yield a linear
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reaction rate for the duration of the assay.

Assay Setup:

In a 96-well black microplate, add the following to each well in triplicate:

50 µL of Assay Buffer.

10 µL of each inhibitor dilution or vehicle control.

20 µL of the diluted active caspase-10.

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind

to the enzyme.

Reaction Initiation:

Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the final

desired concentration (typically at or below the Km value).

Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume in

each well will be 100 µL.

Data Acquisition:

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for

at least 30 minutes.

Data Analysis:

For each concentration of the inhibitor and the vehicle control, determine the reaction rate

(V) by calculating the slope of the linear portion of the RFU vs. time plot.

Calculate the percentage of inhibition for each inhibitor concentration using the following

formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

Plot the % Inhibition against the logarithm of the inhibitor concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data

and determine the IC50 value.
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Caption: Workflow for IC50 Determination of a Caspase Inhibitor.

Conclusion
Z-Aevd-fmk is a valuable research tool for investigating the role of caspase-10 in cellular

processes, particularly in the extrinsic apoptosis pathway. Its irreversible mechanism of action

and cell permeability make it suitable for both biochemical and cell-based assays. While it is

established as a caspase-10 inhibitor based on its peptide sequence, researchers should be
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aware that comprehensive public data on its selectivity across the entire caspase family is

limited. The provided protocols and pathway diagrams serve as a guide for the effective use

and characterization of Z-Aevd-fmk in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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